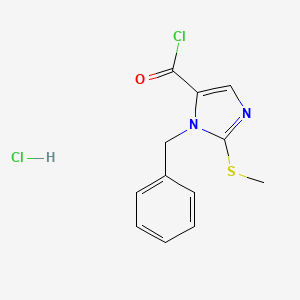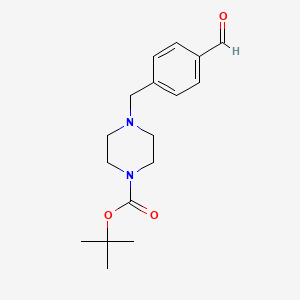
Benzothiazol-5-carbonsäure
Übersicht
Beschreibung
Benzothiazole-5-carboxylic acid (BTCA) is a heterocyclic compound containing both an aromatic and a thiazole ring in its structure. It is a white crystalline solid with a molecular weight of 177.22 g/mol and a melting point of 140-143°C. BTCA has been studied extensively due to its wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Benzothiazol-Derivate, einschließlich Benzothiazol-5-carbonsäure, haben vielversprechende antimikrobielle Eigenschaften gezeigt. Es wurde berichtet, dass sie verschiedene bakterielle Enzyme wie Dihydroorotase, DNA-Gyrase und Uridindiphosphat-N-Acetylenolpyruvylglucosaminreduktase (MurB) unter anderem hemmen . Diese Verbindungen sind von besonderem Interesse bei der Entwicklung neuer Antibiotika zur Bekämpfung der Antibiotikaresistenz (AMR), die ein bedeutendes globales Gesundheitsproblem darstellt.
Antituberkulose-Aktivität
Jüngste Forschungen haben die Wirksamkeit von Benzothiazol-Derivaten bei der Bekämpfung von Mycobacterium tuberculosis, dem Bakterium, das für Tuberkulose verantwortlich ist, hervorgehoben. Diese Verbindungen wurden durch verschiedene Methoden wie Diazo-Kopplung und Knoevenagel-Kondensation synthetisiert und zeigten eine bessere Hemmungspotenz gegen M. tuberculosis im Vergleich zu Standard-Referenzmedikamenten . Dies eröffnet neue Möglichkeiten für die Entwicklung von Medikamenten gegen Tuberkulose.
Landwirtschaftliche Anwendungen
Im Agrarbereich werden Benzothiazol-Derivate auf ihr Potenzial als antimikrobielle Mittel untersucht, die zum Schutz von Nutzpflanzen vor bakteriellen Infektionen eingesetzt werden könnten. Ihre Fähigkeit, wichtige bakterielle Enzyme zu hemmen, macht sie zu Kandidaten für die Entwicklung neuer Pflanzenschutzmittel .
Materialwissenschaften
This compound findet in der Materialwissenschaft als Ligand bei der Synthese von Koordinationspolymeren und -komplexen Verwendung. Diese Materialien haben vielfältige Anwendungen, darunter Katalyse, Gasspeicherung und Trenntechnologien . Die Fähigkeit der Verbindung, stabile und funktionelle Materialien zu bilden, macht sie für verschiedene industrielle Anwendungen wertvoll.
Umweltwissenschaften
Die antimikrobiellen Eigenschaften von Benzothiazol-Derivaten haben auch Auswirkungen auf die Umweltwissenschaften. Sie könnten zur Entwicklung von Behandlungen für Wasseraufbereitungssysteme verwendet werden, um schädliche Bakterien zu eliminieren und die Ausbreitung von Krankheiten zu reduzieren .
Medizinische Forschung
In der medizinischen Forschung werden this compound-Derivate auf ihre Antikrebsaktivität untersucht. Einige Derivate haben eine potente Wachstumshemmungsaktivität gegen verschiedene Krebszelllinien gezeigt, was sie zu interessanten Objekten für die Entwicklung neuer Krebsmedikamente macht .
Wirkmechanismus
Target of Action
Benzothiazole-5-carboxylic acid and its derivatives have been found to interact with a variety of targets, primarily enzymes involved in various biological processes. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Mode of Action
The benzothiazole-5-carboxylic acid derivatives inhibit these enzymes, thereby disrupting the normal functioning of the cell . For instance, by inhibiting DNA gyrase, an enzyme involved in DNA replication, the compound can prevent bacterial cell division. Similarly, inhibition of enzymes like MurB, involved in the synthesis of bacterial cell walls, can lead to structural instability and eventual cell death .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of dihydroorotase disrupts the pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis. Similarly, the inhibition of dihydropteroate synthase disrupts the folate synthesis pathway, which is crucial for the synthesis of nucleic acids and amino acids .
Pharmacokinetics
The physicochemical properties of the compound, such as its lipophilicity, can influence its bioavailability .
Result of Action
The result of the action of benzothiazole-5-carboxylic acid is the disruption of essential cellular processes, leading to the death of the cell. This is particularly relevant in the context of its antibacterial activity, where it can lead to the death of bacterial cells by inhibiting crucial enzymes .
Biochemische Analyse
Biochemical Properties
Benzothiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions are primarily inhibitory, affecting the catalytic activity of these enzymes and thereby influencing various metabolic pathways.
Cellular Effects
Benzothiazole-5-carboxylic acid exerts significant effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the replication of certain bacterial cells by targeting key enzymes involved in DNA synthesis . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of benzothiazole-5-carboxylic acid involves its binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in the modulation of various biochemical pathways, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzothiazole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole-5-carboxylic acid remains stable under certain conditions, but it may degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of benzothiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by inhibiting specific enzymes and modulating metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
Benzothiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as dihydroorotase and DNA gyrase, influencing the synthesis and degradation of nucleotides and other essential biomolecules . These interactions can alter metabolic flux and affect the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of benzothiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biological activity . The distribution of benzothiazole-5-carboxylic acid can also be influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
Benzothiazole-5-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and other biomolecules, ultimately influencing its biochemical effects.
Eigenschaften
IUPAC Name |
1,3-benzothiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIZQDIIVYJNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370737 | |
| Record name | Benzothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68867-17-4 | |
| Record name | Benzothiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzothiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)









![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)